1-[1-(Aminomethyl)cyclobutyl]propan-1-one
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Overview
Description
1-[1-(Aminomethyl)cyclobutyl]propan-1-one is an organic compound with the molecular formula C8H15NO It is characterized by a cyclobutyl ring substituted with an aminomethyl group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclobutyl]propan-1-one typically involves the reaction of cyclobutyl derivatives with aminomethylating agents. One common method includes the reaction of cyclobutyl ketone with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)cyclobutyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-[1-(Aminomethyl)cyclobutyl]propan-1-ol.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]propan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, modulating biochemical pathways.
Comparison with Similar Compounds
1-[1-(Aminomethyl)cyclobutyl]propan-1-ol: A reduced form of the compound with an alcohol group instead of a ketone.
Cyclobutyl derivatives: Compounds with similar cyclobutyl rings but different substituents.
Uniqueness: 1-[1-(Aminomethyl)cyclobutyl]propan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and research.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]propan-1-one |
InChI |
InChI=1S/C8H15NO/c1-2-7(10)8(6-9)4-3-5-8/h2-6,9H2,1H3 |
InChI Key |
YHTIZTGWGLUMJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(CCC1)CN |
Origin of Product |
United States |
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